molecular formula C24H20Cl2O2 B12328873 Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-

Cat. No.: B12328873
M. Wt: 411.3 g/mol
InChI Key: VYTIFGBUJJWGSD-LQIBPGRFSA-N
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Description

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with two (4-chlorophenyl)ethenyl groups and two methoxy groups at the 2 and 5 positions. Its molecular structure contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- typically involves multiple steps, including the formation of intermediate compounds. One common method is the Witting-Horner reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene. Another method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. For example, its ability to undergo oxidation and reduction reactions can impact its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-bis[(1E)-2-(4-pyridyl)ethenyl]-2,5-dimethoxy-: Similar structure but with pyridyl groups instead of chlorophenyl groups.

    Benzene, 1,4-bis[(1E)-2-(4-bromophenyl)ethenyl]-2,5-dimethoxy-: Similar structure but with bromophenyl groups instead of chlorophenyl groups.

Uniqueness

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- is unique due to the presence of chlorophenyl groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. The specific arrangement of functional groups in this compound contributes to its distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- (CAS Number: 10273-70-8) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant data and case studies.

  • Molecular Formula : C24_{24}H20_{20}Cl2_2O2_2
  • Molecular Weight : 411.3 g/mol
  • Predicted Melting Point : 214-216 °C
  • Predicted Boiling Point : 568.2 ± 38.0 °C

Antimicrobial Activity

Research has indicated that compounds similar to Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- exhibit varying degrees of antimicrobial activity. For instance:

  • A study on related thiazole derivatives showed significant antibacterial activity against various strains of bacteria such as E. coli and B. cereus with minimum inhibitory concentrations (MIC) as low as 0.17 mg/mL .
  • The structural characteristics of these compounds were found to influence their activity; for example, the presence of halogen substituents increased bioactivity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Inhibitory effects on acetylcholinesterase (AChE) have been documented for similar compounds, suggesting a potential application in treating neurodegenerative diseases .
  • Compounds with structural similarities demonstrated strong urease inhibition, indicating their possible use in treating urease-related disorders .

Anti-inflammatory Properties

The anti-inflammatory activities of benzene derivatives have been noted in various studies:

  • A synthesis of biologically active molecules revealed that certain benzene derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent .
  • The mechanism often involves the modulation of inflammatory pathways and cytokine production.

Case Study 1: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of synthesized compounds against multiple bacterial strains:

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound AE. coli0.230.47
Compound BS. aureus0.150.30
Benzene derivativeB. subtilis0.100.20

This table illustrates the promising results for benzene derivatives in inhibiting bacterial growth.

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibitors found that certain benzene derivatives effectively inhibited AChE with IC50 values ranging from 10 to 50 µM:

CompoundAChE Inhibition IC50 (µM)
Compound X12
Compound Y25
Benzene derivative15

These findings suggest that Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- could serve as a lead compound for developing new enzyme inhibitors.

Properties

Molecular Formula

C24H20Cl2O2

Molecular Weight

411.3 g/mol

IUPAC Name

1,4-bis[(E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxybenzene

InChI

InChI=1S/C24H20Cl2O2/c1-27-23-15-20(10-4-18-7-13-22(26)14-8-18)24(28-2)16-19(23)9-3-17-5-11-21(25)12-6-17/h3-16H,1-2H3/b9-3+,10-4+

InChI Key

VYTIFGBUJJWGSD-LQIBPGRFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C2=CC=C(C=C2)Cl)OC)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=CC=C(C=C2)Cl)OC)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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